![molecular formula C25H20N4O3 B2779669 2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide CAS No. 1251674-22-2](/img/structure/B2779669.png)

2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

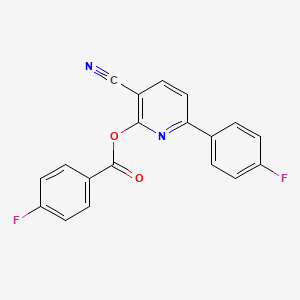

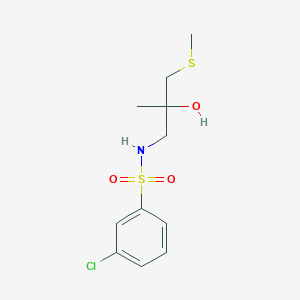

The molecular structure of “2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide” can be represented by the SMILES stringO=S(C1=CC(C(OC)=O)=C(Cl)C=C1)(N(CC)CC)=O . This indicates that the compound contains a sulfonyl group attached to a benzene ring, which is also substituted with a chloro group and a methoxybenzyl group . Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide” are not detailed in the sources I found .Scientific Research Applications

Transformation and Metabolism Studies

The study on the transformation and excretion of drugs in biological systems highlighted the transformation of metoclopramide in rabbits, revealing several transformation products in urine after oral administration. This research provides insights into the drug's metabolism, including oxidation and deethylation processes, crucial for understanding the pharmacokinetics and pharmacodynamics of related compounds (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Pharmacological Investigations

Investigations into hypoglycemic and hypolipidemic activities of glibenclamide analogues, including structural modifications to enhance receptor affinity and therapeutic efficacy, offer valuable insights into designing more effective treatments for type 2 diabetes and associated metabolic disorders (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).

Enzyme Inhibition for Therapeutic Applications

Research on aromatic sulfonamide inhibitors of carbonic anhydrases has identified compounds with nanomolar inhibitory concentration, highlighting potential therapeutic applications in treating conditions associated with these enzymes. Such studies contribute to the development of targeted therapies for diseases like glaucoma and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Agent Development

The synthesis and investigation of antitumor sulfonamides, including the study of compounds that disrupt tubulin polymerization and affect cell cycle progression, provide a foundation for developing novel anticancer agents. These efforts contribute to the discovery of new therapeutic options for treating various cancers (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c1-15-3-8-18(9-4-15)29-25(31)21-14-26-22-12-5-16(13-20(22)23(21)28-29)24(30)27-17-6-10-19(32-2)11-7-17/h3-14,28H,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSROUQMCNHIALH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2779586.png)

![Ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2779590.png)

![6-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2779592.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2779597.png)

![4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]butanoic acid](/img/structure/B2779600.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2779602.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2779604.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2779605.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779607.png)